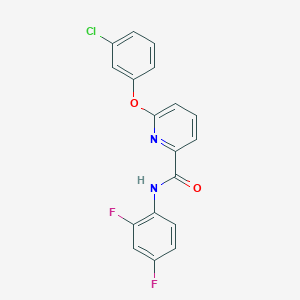
LSN-2606297
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSN-2606297 is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an azetidin-3-yloxy group, a methoxyphenyl group, a chlorophenyl group, and a thiazolopyridinone core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSN-2606297 typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-(Azetidin-3-yloxy)-3-methoxy-benzaldehyde and 4-chloro-phenyl-thiazolopyridinone. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the removal of impurities and the attainment of the desired product quality.
Chemical Reactions Analysis
Types of Reactions
LSN-2606297 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while substitution reactions on the chlorophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
LSN-2606297 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of LSN-2606297 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Azetidin-3-yloxy)-3-methoxy-phenyl]-2-(4-bromo-phenyl)-5H-thiazolo[5,4-c]pyridin-4-one
- 5-[4-(Azetidin-3-yloxy)-3-methoxy-phenyl]-2-(4-fluoro-phenyl)-5H-thiazolo[5,4-c]pyridin-4-one
- 5-[4-(Azetidin-3-yloxy)-3-methoxy-phenyl]-2-(4-methyl-phenyl)-5H-thiazolo[5,4-c]pyridin-4-one
Uniqueness
The uniqueness of LSN-2606297 lies in its specific combination of functional groups and structural features. The presence of the azetidin-3-yloxy group and the thiazolopyridinone core imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H18ClN3O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
5-[4-(azetidin-3-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-19-10-15(6-7-18(19)29-16-11-24-12-16)26-9-8-17-20(22(26)27)30-21(25-17)13-2-4-14(23)5-3-13/h2-10,16,24H,11-12H2,1H3 |
InChI Key |
BIAOSDCOCQFWJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC3=C(C2=O)SC(=N3)C4=CC=C(C=C4)Cl)OC5CNC5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[3,2-b]pyridine-7-thiol](/img/structure/B8453056.png)


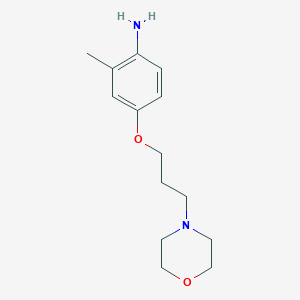
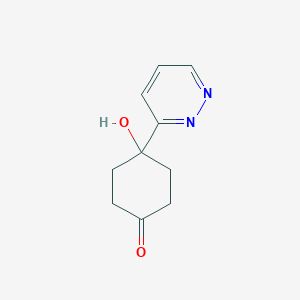
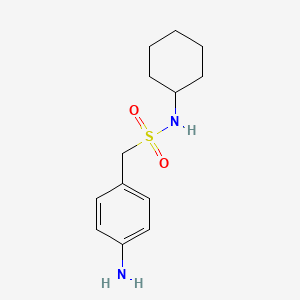
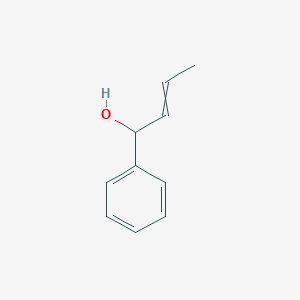
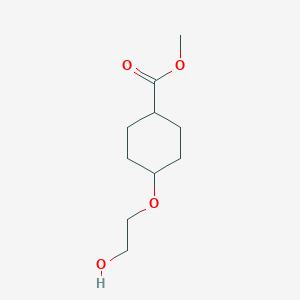

![3-(p-Bromophenyl)-6-phenyl furo[3,4-c]pyrrole-1,4-dione](/img/structure/B8453127.png)
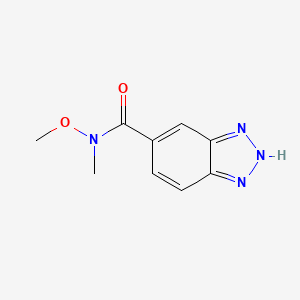
![4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B8453146.png)
